N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a sec-butyl group, a methyl group, and a sulfanylidene group attached to a 4-methylbenzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of sec-butylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-sec-butyl-4-methylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or sulfides using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions, forming covalent bonds with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
N-[tert-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a methyl group on the benzene ring.
Uniqueness
N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H19NO2S2 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
(NE)-N-[butan-2-yl(methyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S2/c1-5-11(3)16(4)13-17(14,15)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |
InChI Key |
DENLOKOXHJOTDO-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
Canonical SMILES |
CCC(C)S(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origin of Product |
United States |
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